molecular formula C22H33Cl2N3O4S B14565676 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine CAS No. 61852-87-7

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine

Cat. No.: B14565676
CAS No.: 61852-87-7
M. Wt: 506.5 g/mol
InChI Key: MCJMTARMCWUXDV-ICSRJNTNSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine involves several steps:

Comparison with Similar Compounds

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

CAS No.

61852-87-7

Molecular Formula

C22H33Cl2N3O4S

Molecular Weight

506.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(21(29)25-18(22(30)31)8-13-32-3)26-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,29)(H,26,28)(H,30,31)/t18-,20-/m0/s1

InChI Key

MCJMTARMCWUXDV-ICSRJNTNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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